2-(4-Ethylphenoxy)ethyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

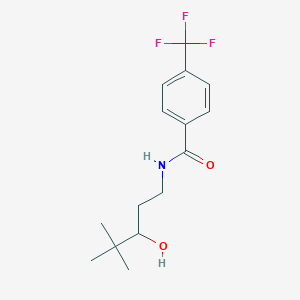

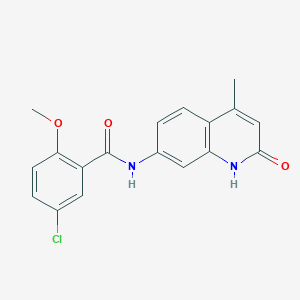

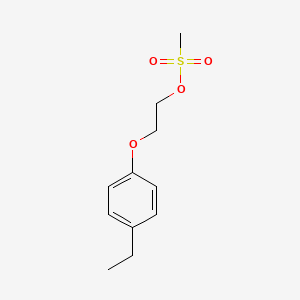

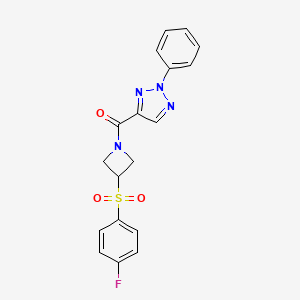

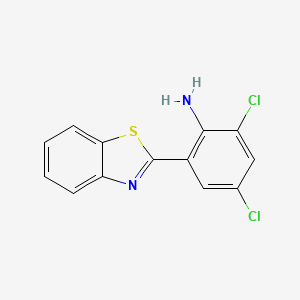

“2-(4-Ethylphenoxy)ethyl methanesulfonate” is a chemical compound with the molecular formula C11H16O4S . It is a derivative of methanesulfonic acid .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For example, new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were prepared by the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines .Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenoxy)ethyl methanesulfonate” consists of 11 carbon atoms, 16 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Synthesis and Characterization

- One-Pot Synthesis of Benzoxazoles : Methanesulfonic acid is highlighted as an effective catalyst in the synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. This process demonstrates the versatility of methanesulfonate derivatives in synthesizing complex organic compounds, offering excellent yields across a range of carboxylic acids (Dinesh Kumar et al., 2008).

- Self-Assembling Structures from Sulfonate-Phosphonate Ligands : Research on diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid underlines the formation of distinct three-dimensional self-assemblies. These findings contribute to the understanding of sulfonate ligands' roles in constructing supramolecular assemblies, potentially useful in material science (R. Shankar et al., 2011).

Catalytic Applications

- Tetrahydropyranylation of Alcohols and Phenols : The catalytic prowess of ferrous methanesulfonate in the tetrahydropyranylation of alcohols and phenols showcases its utility in synthetic organic chemistry. This method stands out for its efficiency and the potential for catalyst reuse without significant loss in activity, underscoring the applicability of methanesulfonates in organic transformations (Min Wang et al., 2011).

Analytical and Methodological Innovations

- Next-Generation Sequencing for Mutation Identification : Utilizing ethyl methanesulfonate (EMS) for mutagenesis in Arabidopsis thaliana illustrates the integration of chemical mutagenesis with advanced sequencing technologies. This approach enhances the efficiency of identifying mutations linked to specific phenotypes, offering a powerful tool for genetic research and plant breeding (Xue-Cheng Zhang et al., 2014).

Environmental and Material Science Applications

- Adsorptive Removal of Anaesthetics in Aquaculture Systems : The comparison of adsorbents, including commercial activated carbon and waste-based adsorbents from paper mill sludge, for removing fish anaesthetics like Tricaine methanesulfonate (MS-222) from water, points to novel applications of methanesulfonate derivatives in environmental management. This research suggests the potential of using such adsorbents in recirculating aquaculture systems to mitigate the impact of anaesthetic compounds on aquatic environments (C. Ferreira et al., 2016).

作用機序

Safety and Hazards

Ethyl methanesulfonate, a related compound, is considered hazardous. It’s harmful if swallowed, may cause genetic defects and cancer, and is suspected of damaging fertility . It’s important to handle “2-(4-Ethylphenoxy)ethyl methanesulfonate” with appropriate safety precautions due to its structural similarity.

将来の方向性

The use of ethyl methanesulfonate (EMS)-induced mutagenesis, which could potentially involve “2-(4-Ethylphenoxy)ethyl methanesulfonate”, is a powerful tool for generating genetic resources for identifying untapped genes and characterizing the function of genes to understand the molecular basis of important agronomic traits . This suggests potential future directions in the field of plant development and abiotic stress tolerance research .

特性

IUPAC Name |

2-(4-ethylphenoxy)ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4S/c1-3-10-4-6-11(7-5-10)14-8-9-15-16(2,12)13/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQAPOPYQLCCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenethyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2754450.png)

![2-[(4-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2754461.png)